Technical Monograph: N-α-t-Butyloxycarbonyl-L-Tryptophan Benzyl Ester (Boc-Trp-OBzl)
Technical Monograph: N-α-t-Butyloxycarbonyl-L-Tryptophan Benzyl Ester (Boc-Trp-OBzl)
[1]
Executive Summary
N-α-t-Butyloxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBzl) is a pivotal intermediate in advanced peptide synthesis and medicinal chemistry.[1] Functioning as a fully protected amino acid derivative, it isolates the reactive centers of Tryptophan (Trp)—the N-terminus and the C-terminus—allowing for precise, regioselective elongation of peptide chains.
This guide analyzes the molecular architecture, physicochemical properties, and synthetic utility of Boc-Trp-OBzl. It is designed for researchers requiring high-fidelity data on orthogonal protection strategies where the acid-labile Boc group is paired with the hydrogenation-labile (or strong acid-labile) benzyl ester.
Molecular Architecture & Identification
The chemical structure of Boc-Trp-OBzl is characterized by three distinct functional domains centered around the chiral alpha-carbon of L-Tryptophan.
Structural Components[1][3]
-
Core Scaffold: L-Tryptophan (Indole side chain).[2]
-
N-Terminal Protection: tert-Butyloxycarbonyl (Boc) group.[3][1][4][5] Labile to moderate acids (e.g., Trifluoroacetic acid).
-
C-Terminal Protection: Benzyl ester (OBzl).[3] Stable to moderate acids; labile to catalytic hydrogenation (
) or strong acids (HF, TFMSA).
Chemical Identifiers
| Parameter | Technical Specification |
| IUPAC Name | Benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Common Name | Boc-Trp-OBzl |
| CAS Number | 57229-67-1 |
| Molecular Formula | |
| SMILES | CC(C)(C)OC(=O)NC(=O)OCC3=CC=CC=C3 |
Molecular Weight Analysis
Precise mass calculation is critical for mass spectrometry (MS) validation during synthesis.
| Mass Type | Value | Significance |
| Average Molecular Weight | 394.47 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 394.1893 Da | Used for high-resolution MS identification |
Physicochemical Profile
The following data establishes the baseline for handling and quality control.
| Property | Value/Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 139°C – 145°C (Recrystallized from cyclohexane) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate.[2] Insoluble in water.[6] |
| Purity Standard | |
| Optical Rotation |
Expert Insight: Tryptophan derivatives are sensitive to oxidation. Boc-Trp-OBzl should be stored at 0-8°C under an inert atmosphere (Argon/Nitrogen) to prevent the degradation of the indole moiety into kynurenine derivatives.
Synthetic Methodology & Protocols
Synthesis of Boc-Trp-OBzl (Cesium Salt Method)
This protocol utilizes the cesium salt of Boc-Trp-OH to achieve esterification with benzyl bromide without racemization, a common risk in amino acid chemistry.
Reagents:
-
Boc-L-Trp-OH (1.0 eq)[4]
-
Cesium Carbonate (
) (0.5 eq) -
Benzyl Bromide (BnBr) (1.1 eq)
-
Solvent: DMF (Anhydrous)[7]
Step-by-Step Protocol:
-
Salt Formation: Dissolve Boc-Trp-OH in MeOH/Water (9:1). Add
. Stir until gas evolution ( ) ceases and the solution is neutral (pH 7). -
Drying: Evaporate the solvent to dryness. Azeotrope with anhydrous DMF (
) to remove trace water. Water acts as a competing nucleophile. -
Alkylation: Resuspend the cesium salt in anhydrous DMF. Add Benzyl Bromide dropwise.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane).
-
Workup: Dilute with Ethyl Acetate. Wash with water (
) to remove DMF and CsBr. Wash with saturated and Brine. -
Purification: Dry organic layer over
. Concentrate. Recrystallize from Cyclohexane or Ethyl Acetate/Hexane.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and the orthogonal deprotection pathways, highlighting the chemical "switches" available to the researcher.
Figure 1: Synthetic pathway for Boc-Trp-OBzl and its divergent deprotection routes. Path A exposes the amine for peptide coupling; Path B exposes the carboxylic acid.
Strategic Utility in Drug Development[10]
Orthogonal Protection
Boc-Trp-OBzl represents a classic "Boc/Benzyl" strategy component.
-
Boc Group: Removed by Trifluoroacetic Acid (TFA) .[][9] This exposes the amine for chain elongation.
-
Benzyl Ester (OBzl): Resistant to TFA. Removed by Hydrogenolysis (
) or Liquid HF . This provides permanent C-terminal protection during the synthesis of the peptide chain.
Critical Handling: Indole Protection
A major challenge with Tryptophan is the electron-rich indole ring. During Boc removal (Acidolysis), tert-butyl carbocations are generated.[10] These electrophiles can attack the indole ring, leading to irreversible alkylation (tert-butylation of the indole).
Self-Validating Protocol Adjustment: When removing the Boc group from a peptide containing Boc-Trp-OBzl:
-
Scavengers are Mandatory: Use a "Cleavage Cocktail" containing scavengers such as 1,2-Ethanedithiol (EDT) , Anisole , or Triisopropylsilane (TIPS) .
-
Mechanism: Scavengers react with the tert-butyl cations faster than the indole ring does, preserving the structural integrity of the Tryptophan residue.
References
-
PubChem. (2025).[1] Boc-trp-obzl | C23H26N2O4. National Library of Medicine. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5][7][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 3. Boc-trp-obzl | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
